N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
CAS No.:
Cat. No.: VC16315749
Molecular Formula: C18H17N5O2
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17N5O2 |
|---|---|
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | N-(1H-benzimidazol-2-yl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C18H17N5O2/c1-9(2)14-8-11(15-10(3)23-25-17(15)19-14)16(24)22-18-20-12-6-4-5-7-13(12)21-18/h4-9H,1-3H3,(H2,20,21,22,24) |
| Standard InChI Key | RUNVLRBGGJRXQB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NC4=CC=CC=C4N3 |
Introduction
Structural Overview
The compound is characterized by:
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Core Framework:
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A benzimidazole unit fused with an oxazolo-pyridine scaffold.
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The benzimidazole contributes to aromaticity and potential hydrogen bonding.
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The oxazolo-pyridine introduces heterocyclic complexity.
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Functional Groups:
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A carboxamide group (-CONH-) attached to the pyridine ring.
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Substituents include a methyl group at position 3 and an isopropyl group at position 6 of the oxazolo-pyridine ring.
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Molecular Formula
The molecular formula provides insight into its elemental composition, but specific details were not retrieved in the search results.
Synthesis
Although direct synthesis information for this exact compound is not available in the search results, related methodologies for synthesizing benzimidazole derivatives and oxazolo-pyridine systems provide a plausible pathway:
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Benzimidazole Core Formation:
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Typically synthesized via condensation of o-phenylenediamine with carboxylic acids or aldehydes under acidic conditions.
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Oxazolo-Pyridine Construction:
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Oxazolo-pyridines are often formed through cyclization reactions involving pyridine derivatives and reactive functional groups like nitriles or esters.
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Carboxamide Functionalization:
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Introduction of the carboxamide group can be achieved by reacting amines with acid chlorides or anhydrides.
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Substituent Introduction:
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Methylation and alkylation reactions are used to attach methyl and isopropyl groups to specific positions on the heterocyclic ring.
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Pharmaceutical Potential
Compounds with similar structures have been investigated for:
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Antimicrobial Activity: Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties.
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Anti-inflammatory Properties: Oxazolo-pyridine scaffolds have shown promise in modulating inflammatory pathways.
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Anticancer Activity: Carboxamides often serve as pharmacophores in anticancer agents by targeting specific proteins or enzymes.
Material Science
The heterocyclic framework may also find applications in materials science, particularly in the development of organic semiconductors or dyes.
Research Gaps
While related compounds have been studied extensively, specific data on N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-methyl-6-(propan-2-yl) oxazolo[5,4-b]pyridine-4-carboxamide is limited. Further research should focus on:
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Detailed synthetic pathways.
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Comprehensive characterization (e.g., NMR, IR spectroscopy).
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Biological activity screening.
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